4-chloro-N-hydroxybenzenecarboximidoyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-hydroxybenzenecarboximidoyl chloride is a useful research compound. Its molecular formula is C7H5Cl2NO and its molecular weight is 190.02 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-Chloro-N-hydroxybenzenecarboximidoyl chloride is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals. This article delves into its biological activity, mechanisms of action, and applications, supported by research findings and case studies.

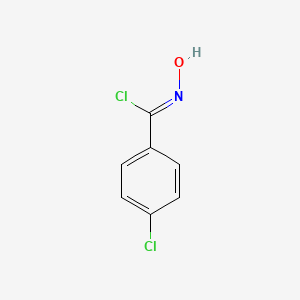

Chemical Structure and Properties

The compound features a benzene ring substituted with a hydroxyl group and a carboximidoyl chloride moiety. Its chemical structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The mechanism can be summarized as follows:

- Enzyme Inhibition : The compound can form covalent bonds with active sites on enzymes, leading to inhibition of their activity. This is particularly relevant in the context of antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria .

- Protein Modification : It has been shown to modify protein structures, which can alter their function and interactions within biological systems .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .

Antiplasmodial Activity

A notable study highlighted its potential as an antimalarial agent. The compound was part of a series that showed promising selectivity and in vitro activity against Plasmodium falciparum, with structure-activity relationships indicating that modifications to the aromatic substituents can enhance potency .

Case Studies

- Antiplasmodial Studies : A study investigated the antiplasmodial effects of various derivatives of this compound. The results indicated that certain substitutions on the benzene ring significantly increased the compound's efficacy against P. falciparum (IC50 values as low as 0.034 µM) while maintaining low toxicity profiles .

- Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes involved in metabolic pathways related to malaria parasites. The inhibition was linked to structural features of the compound, underscoring the importance of the chlorinated phenolic structure in enhancing binding affinity .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 2-Bromo-4-chlorobenzaldehyde | Moderate antibacterial | Lacks hydroxy group |

| 4-Chloro-2-nitrobenzoic acid | Antifungal | Contains nitro group instead of hydroxy |

| 2-Bromo-4-chlorophenol | Antioxidant | Hydroxyl group present |

Research Findings

The following findings summarize key insights from recent studies:

- Toxicity Profile : Preliminary toxicity assessments indicate that while the compound is harmful if ingested (H302), it does not exhibit significant cytotoxicity at therapeutic concentrations .

- Pharmacokinetics : Research into its pharmacokinetic properties suggests favorable absorption characteristics, making it a candidate for further drug development .

- Environmental Impact : Studies also explore its potential environmental effects, particularly as a pesticide, where it has shown efficacy against plant pathogens without significant toxicity to beneficial organisms .

科学的研究の応用

Medicinal Chemistry

Antiplasmodial Activity

Recent studies have demonstrated that 4-chloro-N-hydroxybenzenecarboximidoyl chloride exhibits promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. In a study involving structure-activity relationships, the compound was identified as a critical intermediate in synthesizing more potent derivatives. The modification of the aromatic substituent at the para position significantly influenced the antiplasmodial activity and selectivity of the compounds derived from it, with some derivatives showing IC₅₀ values as low as 0.034 µM against chloroquine-sensitive strains of the parasite .

Synthesis of Novel Compounds

The compound serves as a precursor in synthesizing various biologically active molecules, including derivatives with enhanced efficacy against different pathogens. The synthetic routes often involve reactions with other reagents to yield complex structures that exhibit improved pharmacological properties. For instance, its reaction with N-chlorosuccinimide has been reported to yield intermediates useful in further synthetic transformations .

Organic Synthesis

Intermediate in Drug Development

this compound is utilized as an intermediate in the preparation of several pharmaceutical agents. Its role in synthesizing compounds that target specific biological pathways makes it invaluable in drug development processes. For example, it has been implicated in the synthesis of β-lactam antibiotics and other therapeutic agents .

Chemical Reactions

This compound can undergo various chemical reactions, including acylation and amidation, leading to the formation of diverse chemical entities. Its reactivity is leveraged in developing new synthetic methodologies that aim to improve yields and reduce reaction times .

Environmental Applications

Potential Use in Bioremediation

While primarily studied for its medicinal properties, there is emerging interest in exploring its applications in environmental science, particularly bioremediation. The compound's structural features may allow it to interact with environmental pollutants, potentially facilitating their degradation or transformation into less harmful substances.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antiplasmodial Activity | Investigated the efficacy of derivatives of this compound against Plasmodium falciparum | Identified derivatives with IC₅₀ values as low as 0.034 µM |

| Synthesis of β-lactam Antibiotics | Examined the use of this compound as an intermediate | Demonstrated its role in synthesizing novel β-lactam compounds with improved antibacterial activity |

| Environmental Impact Assessment | Explored potential applications in bioremediation | Suggested mechanisms for pollutant degradation |

特性

CAS番号 |

28123-63-9 |

|---|---|

分子式 |

C7H5Cl2NO |

分子量 |

190.02 g/mol |

IUPAC名 |

(1E)-4-chloro-N-hydroxybenzenecarboximidoyl chloride |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-3-1-5(2-4-6)7(9)10-11/h1-4,11H/b10-7+ |

InChIキー |

JPBNMRDGFBFKLT-JXMROGBWSA-N |

SMILES |

C1=CC(=CC=C1C(=NO)Cl)Cl |

異性体SMILES |

C1=CC(=CC=C1/C(=N\O)/Cl)Cl |

正規SMILES |

C1=CC(=CC=C1C(=NO)Cl)Cl |

ピクトグラム |

Irritant; Environmental Hazard |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。